N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the 4-methylphenyl and 6-phenylpyrimidin-4-yl groups through nucleophilic substitution or coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyrimidine derivatives.
This compound: is unique due to its specific substitution pattern and functional groups, which may confer distinct biological or chemical properties.
Highlighting Uniqueness
The uniqueness of this compound lies in its potential to interact with specific molecular targets, leading to unique biological effects or chemical reactivity.
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-17-7-9-20(10-8-17)26-23(28)19-11-13-27(14-12-19)22-15-21(24-16-25-22)18-5-3-2-4-6-18/h2-10,15-16,19H,11-14H2,1H3,(H,26,28) |
InChI Key |
QEOQODKKPHFQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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